molecular formula C9H8BrClO3S B2828742 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid CAS No. 2580244-06-8

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid

Cat. No.: B2828742
CAS No.: 2580244-06-8
M. Wt: 311.57
InChI Key: LLSQSNDNTFXQQP-UHFFFAOYSA-N
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Description

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methylsulfinyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chlorobenzyl chloride.

    Formation of the Sulfoxide: The benzyl chloride is reacted with sodium sulfinate to form the corresponding sulfoxide.

    Introduction of the Acetic Acid Moiety: The sulfoxide is then reacted with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of sulfoxide and sulfone groups on biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The bromine and chlorine substituents can affect the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Bromo-5-chlorophenyl)methylsulfonyl]acetic acid: Similar structure but with a sulfone group instead of a sulfoxide.

    2-[(3-Bromo-5-chlorophenyl)methylthio]acetic acid: Similar structure but with a sulfide group instead of a sulfoxide.

    2-[(3-Bromo-5-chlorophenyl)methyl]acetic acid: Similar structure but without the sulfur-containing group.

Uniqueness

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs. This makes it a valuable compound for studying the effects of different sulfur oxidation states on chemical and biological systems.

Properties

IUPAC Name

2-[(3-bromo-5-chlorophenyl)methylsulfinyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3S/c10-7-1-6(2-8(11)3-7)4-15(14)5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSQSNDNTFXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CS(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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